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(R)-1-Fluoro-3,3-dimethylbutan-2-amine hcl

Cat. No.: B13052801
M. Wt: 155.64 g/mol
InChI Key: QNPFAJPALFGGCY-JEDNCBNOSA-N
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Description

Significance of Fluoroamines as Chiral Building Blocks

Chiral building blocks are essential components in the synthesis of pharmaceuticals, as the three-dimensional arrangement of atoms is critical for specific interactions with biological targets like enzymes and receptors. dicp.ac.cnnih.gov Biological systems are inherently chiral, and often only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov

The incorporation of fluorine into a chiral amine structure imparts several beneficial properties. Fluorine's high electronegativity can significantly alter the electronic properties of a molecule without a large increase in size. nih.gov Specifically, placing a fluorine atom near an amine group lowers the amine's basicity (pKa). nih.govcas.cn This modulation is critical because it can improve a drug's bioavailability, enhance its metabolic stability, and increase its ability to penetrate the central nervous system. dicp.ac.cnnuph.edu.ua The combination of stereochemical precision and the physicochemical advantages conferred by fluorine makes chiral fluoroamines highly important building blocks in medicinal chemistry. nuph.edu.uanih.gov

Overview of (R)-1-Fluoro-3,3-dimethylbutan-2-amine within the Chiral Fluoroamine Landscape

(R)-1-Fluoro-3,3-dimethylbutan-2-amine, particularly as its hydrochloride salt, serves as a prime example of a modern chiral fluoroamine building block. While not extensively documented as a standalone therapeutic agent, its value lies in its structure, which is designed for incorporation into larger, more complex molecules.

An analysis of its structure reveals several key features:

A Chiral Center: The amine group is attached to a stereogenic center at the C-2 position with a defined (R)-configuration. This allows for the synthesis of enantiomerically pure final compounds, which is crucial for selective interaction with biological targets.

A β-Fluoroamine Motif: The fluorine atom is positioned on the carbon adjacent (beta) to the carbon bearing the amine group. This arrangement is known to effectively lower the pKa of the amine, influencing its pharmacokinetic properties. nih.gov

A Tert-butyl Group: The bulky tert-butyl group provides a significant steric profile. In drug design, such groups can be used to fill specific hydrophobic pockets in an enzyme's active site or to shield parts of the molecule from metabolic degradation.

This compound is representative of a class of molecules synthesized as intermediates for creating more complex drug candidates. Its utility is not in its own biological activity, but in providing a pre-fabricated chiral, fluorinated fragment for efficient and modular synthesis.

Properties of (R)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride

Property Value
CAS Number 2225879-09-2 acs.org
Molecular Formula C6H15ClFN
IUPAC Name (2R)-1-fluoro-3,3-dimethylbutan-2-amine;hydrochloride

| Synonyms | (R)-1-Fluoro-3,3-dimethylbutan-2-amine HCl |

Table of Related Fluoroamine Compounds

Compound Name CAS Number
3-Fluoro-3-methylbutan-1-amine hydrochloride 1509922-69-3 semanticscholar.org
3-Fluoro-N,3-dimethylbutan-1-amine hydrochloride 3074988-07-8 nih.gov
3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride 1826900-79-1 researchgate.net

Historical Context and Evolution of Chiral Fluorination Methodologies

The development of methods to create chiral carbon-fluorine (C-F) bonds has been a significant challenge in organic chemistry, evolving from hazardous early techniques to highly sophisticated modern strategies.

Historically, the direct introduction of fluorine often involved dangerous reagents like elemental fluorine (F₂), limiting its widespread use. ucla.edu A major advancement was the development of electrophilic N-F fluorinating agents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), which are safer to handle and more selective.

Early efforts to achieve asymmetry relied on using chiral versions of these N-F reagents, where the chirality was built into the fluorinating agent itself. ucla.edu While pioneering, this approach often required multi-step syntheses for the reagent and provided limited enantioselectivity. ucla.edu

The field was revolutionized by the shift to catalytic asymmetric methods. Instead of a stoichiometric chiral reagent, these methods use a small amount of a chiral catalyst to control the stereochemical outcome of the reaction with a simple, achiral fluorinating agent. This has led to the development of several powerful strategies:

Organocatalysis: Small organic molecules are used as catalysts to facilitate the enantioselective fluorination of substrates like aldehydes, which can then be converted into chiral β-fluoroamines. dicp.ac.cnnih.gov

Transition-Metal Catalysis: Chiral complexes of metals like palladium, copper, and iridium have been developed to catalyze a variety of asymmetric fluorination reactions, including the fluorination of C-H bonds and the aminofluorination of alkenes. cas.cn

Chiral Auxiliaries: A temporary chiral group, such as N-tert-butanesulfinamide, is attached to the substrate. This auxiliary directs the stereoselective addition of a fluorine-containing group, and it is removed after the key bond is formed. nuph.edu.uanih.gov

Phase-Transfer Catalysis: Chiral catalysts are used to transport a fluoride (B91410) source, like potassium fluoride (KF), into an organic solvent to perform nucleophilic fluorination in a controlled, asymmetric manner.

These modern catalytic approaches have made the synthesis of specific chiral fluoroamines like (R)-1-Fluoro-3,3-dimethylbutan-2-amine more accessible, providing medicinal chemists with a diverse toolkit to build the next generation of pharmaceuticals.

Modern Strategies for Chiral Fluoroamine Synthesis

Synthetic Strategy Description Key Reagents/Catalysts
Organocatalytic Fluorination An organocatalyst activates a substrate (e.g., an aldehyde) for enantioselective attack by an electrophilic fluorine source. nih.gov Chiral imidazolidinone catalysts, NFSI
Chiral Auxiliary Method A chiral auxiliary (e.g., tert-butanesulfinyl group) is used to direct the stereoselective addition of a nucleophile to a fluorinated imine. nuph.edu.uanih.gov N-tert-butanesulfinyl imines, Organometallic reagents
Lewis Base Catalyzed Hydrofluorination A Lewis base promotes the ring-opening of an aziridine (B145994) with a fluoride source to form a β-fluoroamine. Aziridines, Amine-HF reagents
Hydrogen Bonding Phase-Transfer Catalysis A chiral catalyst (e.g., bis-urea) solubilizes an inorganic fluoride salt for enantioselective nucleophilic fluorination. Chiral bis-urea catalysts, Potassium Fluoride (KF)

| Copper-Catalyzed Aminofluorination | A copper catalyst facilitates a three-component reaction between an alkene, an amine source, and a fluoride source. cas.cn | Copper catalyst, O-benzoylhydroxylamines, Et₃N•3HF |

Table of Mentioned Compounds

Compound Name
(R)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride
3-Fluoro-3-methylbutan-1-amine hydrochloride
3-Fluoro-N,3-dimethylbutan-1-amine hydrochloride
3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride
3-Fluoroaniline
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
N-fluorobenzenesulfonimide (NFSI)
N-tert-butanesulfinamide
Potassium Fluoride
1-Fluoro-2,3-dimethylbenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClFN B13052801 (R)-1-Fluoro-3,3-dimethylbutan-2-amine hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15ClFN

Molecular Weight

155.64 g/mol

IUPAC Name

(2R)-1-fluoro-3,3-dimethylbutan-2-amine;hydrochloride

InChI

InChI=1S/C6H14FN.ClH/c1-6(2,3)5(8)4-7;/h5H,4,8H2,1-3H3;1H/t5-;/m0./s1

InChI Key

QNPFAJPALFGGCY-JEDNCBNOSA-N

Isomeric SMILES

CC(C)(C)[C@H](CF)N.Cl

Canonical SMILES

CC(C)(C)C(CF)N.Cl

Origin of Product

United States

Mechanistic Insights into the Formation and Reactivity of R 1 Fluoro 3,3 Dimethylbutan 2 Amine

Elucidation of Reaction Pathways in Enantioselective Fluorination Processes

The enantioselective synthesis of β-fluoroamines like (R)-1-Fluoro-3,3-dimethylbutan-2-amine is a challenging task that often relies on the asymmetric fluorination of a precursor aldehyde, followed by reductive amination. The steric bulk of the tert-butyl group in the 3-position introduces significant challenges in achieving high stereocontrol.

A prevalent strategy for synthesizing chiral β-fluoroamines involves the organocatalytic α-fluorination of aldehydes. nih.govnih.gov For a bulky substrate like 3,3-dimethylbutanal (pivaldehyde), primary amine catalysts are often more effective than secondary amines. nih.gov This is attributed to the formation of less sterically hindered enamine intermediates. nih.gov The general approach involves the α-fluorination of the aldehyde to produce a configurationally unstable α-fluoroaldehyde, which is then immediately converted to the more stable β-fluoroamine. nih.gov

A refined, high-yielding protocol for the general enantioselective synthesis of β-fluoroamines involves a few key steps. First, an organocatalytic α-fluorination of the starting aldehyde is performed. This is followed by a reduction of the resulting α-fluoroaldehyde to a β-fluoroalcohol, which serves as a bench-stable chiral intermediate. The hydroxyl group is then converted into a suitable leaving group, such as a triflate, which is subsequently displaced by an amine in an SN2 reaction to yield the desired chiral β-fluoroamine. nih.gov

Radical fluorination represents an alternative pathway for the formation of C-F bonds. cas.cn These reactions involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. cas.cn While historically challenging, the use of electrophilic N-F reagents as sources of atomic fluorine has led to a resurgence in radical fluorination methodologies. cas.cn

The cleavage of the robust carbon-fluorine bond is an energetically demanding process. nih.gov In biological systems, metalloenzymes can mediate C-F bond cleavage, often on fluorinated aromatic compounds. nih.gov In synthetic chemistry, C-F bond cleavage of trifluoromethyl alkenes can proceed through a radical addition and subsequent fluoride (B91410) elimination pathway under visible light photoredox catalysis. nih.gov This process is facilitated by the formation of a radical anion, which then eliminates a fluoride ion. nih.gov

While radical pathways are well-documented for certain classes of organofluorine compounds, their direct involvement in the synthesis of aliphatic β-fluoroamines from aldehydes is less common than two-electron pathways. However, the potential for radical intermediates should not be entirely dismissed, especially under specific photochemical or electrochemical conditions. The cleavage of a C-F bond in a molecule like (R)-1-Fluoro-3,3-dimethylbutan-2-amine would likely require harsh conditions or specific enzymatic or metal-catalyzed activation due to the strength of the aliphatic C-F bond. nih.govresearchgate.net

Iminium ions are key electrophilic intermediates in a vast array of amine-catalyzed reactions, including enantioselective fluorinations. askthenerd.comnih.govresearchgate.net In the context of synthesizing (R)-1-Fluoro-3,3-dimethylbutan-2-amine from its corresponding aldehyde, the reaction of the aldehyde with a chiral primary amine catalyst would form a chiral iminium ion. This intermediate then directs the stereoselective attack of the fluoride source.

The formation of an iminium ion from an aldehyde and a primary amine is a reversible process that proceeds through a carbinolamine intermediate. nih.gov Protonation of the carbinolamine's hydroxyl group facilitates the elimination of water to generate the iminium ion. nih.gov The high electrophilicity of this intermediate makes it susceptible to attack by nucleophiles, in this case, a fluoride anion. researchgate.net

Arenium ions, or sigma complexes, are cyclohexadienyl cation intermediates characteristic of electrophilic aromatic substitution reactions. askthenerd.comwikipedia.org They are formed when an electrophile attacks an aromatic ring, leading to a temporary loss of aromaticity as the positive charge is delocalized over the ring system. wikipedia.orgslideshare.net While central to understanding the reactivity of aromatic compounds, arenium ions are not intermediates in the formation of aliphatic amines like (R)-1-Fluoro-3,3-dimethylbutan-2-amine from aliphatic precursors. The chemistry of this compound is dictated by intermediates derived from aliphatic systems, such as iminium ions.

The enantioselectivity in the formation of (R)-1-Fluoro-3,3-dimethylbutan-2-amine is determined by the chiral catalyst and the transition state of the fluorination step. For the α-fluorination of α-branched aldehydes, chiral primary amine catalysts have proven effective. nih.govnih.gov For instance, axially chiral primary amines can catalyze the fluorination of hindered aldehydes with high enantioselectivity. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the intricate details of the reaction mechanism and the origins of stereoselectivity. nih.gov These studies can map out the entire reaction pathway, including the formation of intermediates like the enamine and the subsequent fluorination step. For the NHC-catalyzed fluorination of aliphatic aldehydes, DFT calculations have shown that the fluorination of the enolate intermediate is the stereoselectivity-determining step. nih.gov Non-covalent interactions, such as π-π stacking between the catalyst and the substrate, can play a decisive role in favoring one transition state over the other. nih.gov

Stereoelectronic Effects in Fluoroamine Structures

Stereoelectronic effects, which involve the influence of orbital interactions on the conformational preferences and reactivity of molecules, are paramount in understanding the behavior of fluoroamines. The high electronegativity of fluorine and the nature of the C-F bond lead to significant and often predictable stereochemical outcomes.

The gauche effect describes the tendency of certain molecules, particularly 1,2-disubstituted ethanes with electronegative substituents, to adopt a gauche conformation over the sterically less hindered anti conformation. d-nb.infoscilit.com This phenomenon is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a σ C-H bonding orbital into the antibonding σ* C-F orbital (σC-H → σ*C-F). researchgate.netscilit.com

A particularly relevant manifestation is the "fluorine-iminium ion gauche effect". nih.govresearchgate.net When a β-fluoroamine is protonated or converted into an iminium ion, the resulting positive charge on the nitrogen atom significantly enhances the gauche preference. nih.gov This provides a powerful method for pre-organizing transient intermediates in secondary amine-catalyzed processes. nih.gov The electrostatic attraction between the partially negative fluorine (Fδ-) and the positively charged nitrogen center (N+) further stabilizes the gauche conformer. scilit.com This effect can be harnessed in catalyst design to control the stereochemical outcome of reactions. d-nb.info

In the case of (R)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride, the protonated amine would strongly favor a conformation where the fluorine atom and the ammonium (B1175870) group are in a gauche orientation. This has significant implications for its binding to biological targets, as it locks the molecule into a more defined three-dimensional structure.

The substitution of a hydrogen atom with fluorine has a profound impact on the conformational landscape of amines. The small van der Waals radius of fluorine means it introduces minimal steric hindrance, but its high electronegativity creates a polarized C-F bond that engages in significant electrostatic and hyperconjugative interactions. nih.govscilit.com

Studies on fluorinated pyrrolidines have demonstrated that the fluorine gauche effect can stabilize specific ring conformations. nih.gov NMR spectroscopic analysis, including the use of 19F-¹H heteronuclear NOE experiments, combined with scalar coupling constants, allows for detailed conformational analysis in solution. nih.gov These studies have shown that the gauche effect often leads to a stabilization of Cγ-exo conformations in 3-fluoropyrrolidines. nih.gov

Catalyst-Substrate Interactions and Chiral Recognition Mechanisms

The enantioselective synthesis of (R)-1-Fluoro-3,3-dimethylbutan-2-amine relies on the precise control of the three-dimensional arrangement of the substrate and catalyst during the key stereodetermining step. This chiral recognition is governed by a complex interplay of non-covalent interactions between the catalyst and the substrate or its precursors, such as an imine or enamine intermediate. Understanding these interactions at a molecular level is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts.

Key Principles of Chiral Recognition:

Chiral recognition in the asymmetric synthesis of fluorinated amines is primarily achieved through two main strategies: the use of chiral catalysts that create a chiral environment around the reaction center, and the application of biocatalysts where the substrate is precisely oriented within an active site. In both cases, the stereochemical outcome is determined by the relative stability of the diastereomeric transition states leading to the (R) and (S) enantiomers. A significant energy difference between these transition states is essential for high enantioselectivity.

Organocatalytic and Metal-Based Catalytic Systems:

In organocatalysis, particularly with chiral phosphoric acids (CPAs), the catalyst can act as a bifunctional entity. mdpi.com The acidic proton of the phosphoric acid activates the electrophile (e.g., an imine), while the basic oxygen atoms can interact with and orient the nucleophile. mdpi.commdpi.com The bulky substituents on the chiral backbone of the CPA create a well-defined chiral pocket that sterically differentiates between the two prochiral faces of the substrate. mdpi.com

For instance, in the reductive amination of a ketone precursor to a β-fluoroamine, the CPA can form a dual hydrogen bond with the intermediate imine. mdpi.com Density Functional Theory (DFT) calculations have shown that the stability of the transition state is highly dependent on the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the chiral skeleton of the catalyst. mdpi.com The catalyst's chiral environment forces the incoming hydride to attack the imine from a specific face, leading to the preferential formation of one enantiomer.

Similarly, chiral phase-transfer catalysis can be employed for the enantioselective fluorination of alkenes to generate β-fluoroamines. acs.org In this approach, a chiral anionic catalyst, such as a phosphate (B84403), forms an ion pair with a cationic fluorinating agent. acs.org The chiral catalyst then delivers the electrophilic fluorine to the substrate in a stereocontrolled manner, guided by hydrogen bonding and other non-covalent interactions. acs.org

Table 1: Key Interactions in Chiral Phosphoric Acid Catalyzed Reductive Amination
Interaction TypeCatalyst MoietySubstrate/Intermediate MoietyRole in Chiral Recognition
Hydrogen BondingP=O and P-OHImine N-H and C=NActivation of imine and orientation of the substrate. mdpi.com
Steric HindranceBulky 3,3'-substituentsSubstituents on the imineDictates the facial selectivity of hydride attack. mdpi.com
van der Waals ForcesChiral backboneAlkyl/Aryl groups of the substrateStabilization of the preferred transition state. mdpi.com

Biocatalytic Systems:

Enzymes, such as reductive aminases (RedAms) and transaminases, offer an alternative and often highly selective route to chiral amines. researchgate.net The chiral recognition in these biocatalytic systems occurs within the well-defined active site of the enzyme. The substrate is held in a specific orientation through a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the active site.

Molecular dynamics (MD) simulations and molecular docking studies are powerful tools to visualize and analyze these interactions. mdpi.comnsf.gov For example, in the reductive amination of a fluorinated ketone, the substrate binds to the active site of a RedAm in a manner that exposes one of its prochiral faces to the hydride donor (e.g., NADPH). The precise positioning of the substrate and the cofactor is critical for the stereochemical outcome of the reduction.

Research on the enzymatic synthesis of chiral amino-alcohols, which share structural similarities with β-fluoroamines, has demonstrated that overcoming substrate or product inhibition is key to achieving high conversion rates. nih.gov This is often achieved by careful control of reaction conditions and substrate concentrations.

Table 2: Research Findings on Catalyst-Substrate Interactions in Asymmetric Synthesis of Fluorinated Amines
Catalytic SystemMethodologyKey FindingsReference
Chiral Phosphoric AcidDFT CalculationsThe catalyst's chiral skeleton plays a crucial role in determining enantioselectivity through non-covalent interactions in the transition state. mdpi.com mdpi.com
Bis-urea CatalystExperimental and Mechanistic StudiesA chiral tricoordinated bis-urea/fluoride complex enables enantioselective C-F bond formation via ion-pairing with an in-situ formed aziridinium (B1262131) ion. acs.org acs.org
Reductive AminasesEnzymatic Reductive AminationThe enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reduction of the imine intermediate. researchgate.net researchgate.net
Burkholderia cepacia lipaseMolecular ModelingDifferent binding modes of enantiomers within the enzyme's active site explain the observed enantioselectivity in hydrolysis. mdpi.com mdpi.com

Applications of R 1 Fluoro 3,3 Dimethylbutan 2 Amine in Advanced Organic Synthesis

Utilization as a Chiral Building Block for the Construction of Complex Molecules

The use of chiral fluorinated building blocks is a significant strategy in medicinal chemistry and materials science. These components can introduce unique stereochemical and electronic properties into larger, more complex molecules. However, no specific examples of (R)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride being used for this purpose are documented in the searched scientific literature.

Synthesis of Diverse Fluorinated Heterocyclic Scaffolds

The synthesis of fluorinated heterocycles often relies on versatile fluoroalkyl amino reagents. These reagents can be instrumental in creating important structural motifs for pharmaceuticals and agrochemicals. Despite the existence of these general synthetic routes, there is no specific literature detailing the application of (R)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride in the construction of fluorinated heterocyclic scaffolds.

Preparation of Chiral Fluorine-Containing Amino Acid Derivatives

The synthesis of non-natural, fluorine-containing amino acids is a major focus in peptide and protein engineering, often utilizing chiral precursors to achieve desired stereochemistry. Strategies include the alkylation of chiral nickel(II) complexes and various enantioselective methods. However, the literature search did not yield any specific instances where (R)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride serves as a direct precursor or building block for preparing chiral fluorine-containing amino acid derivatives.

Role in Chiral Ligand Design for Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The design of these ligands often involves incorporating chiral amines or amino alcohols into various scaffolds to create an effective chiral environment around a metal center.

Development of Chiral Phosphine (B1218219) Ligands Incorporating Fluoroamine Moieties

No specific research was found that describes the development or use of chiral phosphine ligands derived from (R)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride.

Engineering of Organocatalysts Based on Fluoroamine Scaffolds

Similarly, the search yielded no information on the engineering of organocatalysts that are specifically based on the (R)-1-Fluoro-3,3-dimethylbutan-2-amine scaffold.

Structural Modification and Functionalization for Chemical Diversification

The ability to modify and functionalize a chemical structure is key to creating diverse libraries of compounds for screening and development. While general methods for the functionalization of amines and fluorinated compounds are well-established, specific studies detailing the structural modification of (R)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride for the purpose of chemical diversification could not be located in the available literature.

Advanced Analytical Methodologies for Stereochemical Characterization of R 1 Fluoro 3,3 Dimethylbutan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

NMR spectroscopy offers a direct and versatile approach for the analysis of chiral molecules like (R)-1-Fluoro-3,3-dimethylbutan-2-amine. By converting the enantiomers into diastereomers through the use of chiral auxiliaries, their NMR signals can be differentiated.

The use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs) in ¹H NMR is a well-established method for determining enantiomeric purity. nih.gov CSAs form transient diastereomeric complexes with the enantiomers of the analyte, leading to the observation of separate signals in the NMR spectrum. nih.gov This interaction is based on weak intermolecular forces such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov For a primary amine like (R)-1-Fluoro-3,3-dimethylbutan-2-amine, acidic CSAs are particularly effective.

Alternatively, CDAs react with the amine to form stable diastereomeric adducts. These adducts, having different physical properties, will exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for quantification of each enantiomer. A common CDA for primary amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms a stable amide. nih.gov

Below is a representative table of the kind of data that would be generated in such an analysis, using hypothetical data for (R)- and (S)-1-Fluoro-3,3-dimethylbutan-2-amine with a generic chiral solvating agent.

Interactive Table 1: Representative ¹H NMR Data for the Enantiomeric Discrimination of 1-Fluoro-3,3-dimethylbutan-2-amine using a Chiral Solvating Agent.

EnantiomerProton SignalChemical Shift (ppm) without CSAChemical Shift (ppm) with CSAΔδ (ppm)
(R)-CH(NH₂)3.103.15
(S)-CH(NH₂)3.103.200.05
(R)-CH₂F4.504.52
(S)-CH₂F4.504.580.06

Note: The data in this table is representative and intended to illustrate the expected outcome of the analysis.

Given the presence of a fluorine atom in (R)-1-Fluoro-3,3-dimethylbutan-2-amine, ¹⁹F NMR spectroscopy presents a highly sensitive and precise method for enantiomeric analysis. The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for resolving signals from the diastereomeric species formed with a chiral auxiliary. The fluorine atom acts as a clean and sensitive probe, often providing baseline separation of the enantiomeric signals where ¹H NMR might show overlap. researchgate.net

The use of chiral liquid crystals can induce a sufficient anisotropy in the molecular tumbling of the analyte to allow for the direct discrimination of enantiomers without the need for derivatization. researchgate.net

Interactive Table 2: Representative ¹⁹F NMR Data for Enantiomeric Discrimination.

EnantiomerChiral AuxiliaryChemical Shift (ppm)Δδ (ppm)
(R)-1-Fluoro-3,3-dimethylbutan-2-amineChiral Derivatizing Agent-220.5
(S)-1-Fluoro-3,3-dimethylbutan-2-amineChiral Derivatizing Agent-220.80.3

Note: This data is illustrative for a fluorinated amine and demonstrates the larger chemical shift differences often observed in ¹⁹F NMR.

A more novel approach for chiral discrimination involves the use of ⁷⁷Se NMR spectroscopy. researchgate.net This technique relies on the derivatization of the chiral amine with a selenium-containing reagent. The ⁷⁷Se nucleus is a spin-1/2 nucleus with a very wide chemical shift range, making it exceptionally sensitive to its chemical environment. huji.ac.il

For the analysis of (R)-1-Fluoro-3,3-dimethylbutan-2-amine, the amine could be derivatized with a chiral selenium-containing reagent. The resulting diastereomers would likely exhibit well-resolved signals in the ⁷⁷Se NMR spectrum. Research has shown that significant chemical shift differences (Δδ) can be achieved for diastereomeric selenides, allowing for accurate determination of enantiomeric excess. nih.govacs.org This method is particularly advantageous as it avoids the potential for signal overlap that can occur in ¹H NMR. researchgate.net

Chromatographic Techniques for Enantiomer Separation and Purity Assessment

Chromatographic methods are the workhorse for the separation and purity assessment of enantiomers in the pharmaceutical industry due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the enantioselective separation of chiral amines. researchgate.net A wide variety of CSPs are commercially available, with polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly versatile and widely used for the separation of a broad range of chiral compounds, including amines. yakhak.orgresearchgate.net

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. nih.gov For a primary amine like (R)-1-Fluoro-3,3-dimethylbutan-2-amine, derivatization with a suitable chromophore-containing reagent may be necessary to enhance UV detection. yakhak.org

Interactive Table 3: Representative HPLC Chiral Separation Data for a Fluoro-Amine.

EnantiomerChiral Stationary PhaseMobile PhaseRetention Time (min)Separation Factor (α)Resolution (Rs)
(S)-enantiomerCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)8.51.52.1
(R)-enantiomerCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)12.8

Note: The data is representative for a chiral amine separation and illustrates the typical parameters measured.

For volatile amines or those that can be made volatile through derivatization, Gas Chromatography (GC) with a chiral stationary phase is an excellent method for enantiomeric separation. researchgate.net Due to the amine functionality, derivatization is often required to improve the chromatographic properties and volatility of the analyte. nih.gov Common derivatizing agents for amines in GC include trifluoroacetic anhydride. nih.gov

Cyclodextrin-based chiral stationary phases are frequently used in GC for the separation of a wide range of chiral compounds, including halogenated hydrocarbons and amines. chromatographyonline.comwiley.com The separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin (B1172386). chromatographyonline.com

Interactive Table 4: Representative GC Chiral Separation Data for a Derivatized Fluoro-Amine.

EnantiomerChiral Stationary PhaseColumn Temperature (°C)Retention Time (min)Separation Factor (α)
(S)-enantiomerHeptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin12015.21.08
(R)-enantiomerHeptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin12016.4

Note: This data is representative and illustrates a typical GC chiral separation.

Advanced Analytical Methodologies for the Stereochemical Characterization of (R)-1-Fluoro-3,3-dimethylbutan-2-amine

The precise control and confirmation of stereochemistry are paramount in the development of chiral pharmaceutical compounds. (R)-1-Fluoro-3,3-dimethylbutan-2-amine, a chiral building block, requires exacting analytical techniques to ensure its enantiomeric purity and to definitively establish its absolute configuration. This article details the application of advanced analytical methodologies, specifically Capillary Electrophoresis (CE) for enantiomeric purity analysis and X-ray crystallography for the unambiguous determination of its absolute stereochemistry.

Advanced Analytical Methodologies for Stereochemical Characterization

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of enantiomers due to its high efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.govchromatographyonline.comchemspider.com The direct chiral separation in CE is achieved by introducing a chiral selector into the background electrolyte (BGE). chromatographyonline.com This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and, consequently, their separation.

For the enantiomeric purity analysis of a basic compound like (R)-1-Fluoro-3,3-dimethylbutan-2-amine, cyclodextrins (CDs) and their derivatives are the most widely used and effective chiral selectors. nih.govnih.gov The selection of the appropriate cyclodextrin and the optimization of electrophoretic conditions are critical for achieving baseline separation of the enantiomers.

Research Findings:

A suitable starting point for method development would involve screening different cyclodextrins, such as neutral β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin), as well as charged cyclodextrins (e.g., sulfated-β-cyclodextrin). nih.govrsc.org The pH of the background electrolyte is a crucial parameter; for a primary amine, a low pH (e.g., 2.5-4.5) ensures the analyte is cationic, which is necessary for its migration in the electric field and for effective interaction with the chiral selector. nih.govacs.org

The concentration of the chiral selector must be optimized to maximize resolution. Additionally, the inclusion of organic modifiers, such as methanol (B129727) or acetonitrile, in the BGE can influence the separation by altering the viscosity of the medium and the inclusion complexation dynamics. chemspider.com

Interactive Data Table: Plausible CE Method Parameters for Enantiomeric Purity

ParameterConditionRationale
Capillary Fused Silica, 50 µm i.d., 60 cm total lengthStandard for high-efficiency separations.
Background Electrolyte 50 mM Phosphate (B84403) BufferProvides stable pH and conductivity.
pH 2.5Ensures the amine is fully protonated and cationic. nih.gov
Chiral Selector 15 mM Hydroxypropyl-β-cyclodextrinA versatile neutral CD for a wide range of chiral compounds. chemspider.com
Applied Voltage +20 kVDrives the migration of the cationic analyte towards the cathode. nih.gov
Temperature 25 °CEnsures reproducible migration times.
Injection Hydrodynamic (50 mbar for 5 s)A common and reproducible sample introduction method.
Detection Indirect UV at 214 nmAs the analyte lacks a strong chromophore, indirect detection is suitable.

X-ray crystallography stands as the unequivocal method for determining the absolute stereochemistry of a chiral molecule. stenutz.eucapes.gov.br By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of each atom. sielc.com

For chiral molecules, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component, causing a breakdown of Friedel's law. This results in measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which allows for the unambiguous assignment of the R or S configuration. stenutz.eu The presence of a heavier atom, such as the chloride in the hydrochloride salt of (R)-1-Fluoro-3,3-dimethylbutan-2-amine, enhances the anomalous scattering effect, facilitating a more confident determination of the absolute structure.

Research Findings:

The initial and critical step in X-ray crystallographic analysis is the growth of a high-quality single crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound or by vapor diffusion techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled, typically to 100 K, to minimize thermal vibrations and improve the quality of the diffraction data.

While the specific crystal structure of (R)-1-Fluoro-3,3-dimethylbutan-2-amine HCl is not publicly available, the following table presents representative crystallographic data for a chiral amine hydrochloride, illustrating the type of information obtained from such an analysis. The data provided is for (S)-1-Cyclohexylethylaminium chloride, a compound with a chiral amine center.

Interactive Data Table: Representative Crystallographic Data for a Chiral Amine Hydrochloride

ParameterValue
Compound (S)-1-Cyclohexylethylaminium chloride
Chemical Formula C₈H₁₈ClN
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.5244(3) Å, b = 11.0915(6) Å, c = 16.0339(12) Å
Volume 982.46(11) ų
Z (Molecules per unit cell) 4
Temperature 233(2) K
Wavelength (λ) 0.71073 Å (Mo Kα)
Flack Parameter -0.02(17)

The Flack parameter is a critical value in determining the absolute structure of a chiral compound. A value close to zero for the correct enantiomer (and close to 1 for the inverted structure) provides strong evidence for the assigned absolute configuration.

Future Research Directions and Emerging Perspectives on Chiral Fluoroamines

Development of Novel and Sustainable Synthetic Routes to Chiral Fluoroamines

The demand for enantiomerically pure fluoroamines necessitates the development of synthetic methodologies that are not only efficient and selective but also environmentally benign. Future research is increasingly focused on "green" chemistry principles to access these chiral building blocks.

Key Research Thrusts:

Biocatalysis: The use of enzymes to catalyze enantioselective fluorination reactions is a rapidly growing area. numberanalytics.com Engineered enzymes offer the potential for high selectivity under mild reaction conditions, reducing the need for traditional, often hazardous, chemical methods. numberanalytics.com For instance, the enzymatic resolution of fluorinated propanediols has been demonstrated as a viable route to chiral synthons. elsevierpure.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to fluorination reactions can enable the use of highly reactive or unstable reagents in a more controlled manner, leading to higher yields and purities.

Use of Sustainable Reagents: A major goal is to move away from harsh fluorinating agents. Research into utilizing milder and more sustainable fluorine sources is crucial. For example, hydrogen bonding phase-transfer catalysis using potassium fluoride (B91410) (KF), an inexpensive and abundant salt, has been shown to be effective for the enantioselective synthesis of β-fluoroamines. acs.org

A comparative look at traditional versus emerging sustainable methods highlights the shift in synthetic strategy:

FeatureTraditional SynthesisSustainable Synthesis
Fluorine Source Often harsh and hazardous reagents (e.g., elemental fluorine).Milder reagents like KF, enzyme-compatible sources. acs.org
Catalysis Heavy metal catalysts, stoichiometric chiral reagents.Biocatalysts, organocatalysts, recoverable catalysts. nih.gov
Process Batch processing with potential for thermal runaway.Continuous flow processing for enhanced safety and control.
Environmental Impact Higher waste generation, use of toxic solvents.Reduced waste, use of greener solvents, milder conditions.

Exploration of New Catalytic Systems for Highly Enantioselective Fluorination

The development of new catalytic systems is at the heart of advancing the synthesis of chiral fluoroamines. The goal is to achieve high enantioselectivity across a broad range of substrates. organicreactions.org

Emerging Catalytic Strategies:

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis. nih.gov For example, imidazolidinone catalysts have been successfully employed in a two-pot protocol to generate β-fluoroamines with excellent enantioselectivity (up to >99% ee). nih.gov

Transition-Metal Catalysis: The use of chiral transition-metal complexes continues to be a fruitful area of research. Catalysts based on palladium, copper, and nickel have been used for the enantioselective fluorination of various substrates, including β-ketoesters and oxindoles. nih.gov

Chiral Anion Phase-Transfer Catalysis: This strategy utilizes a chiral anion to control the stereochemical outcome of a reaction. It has been successfully applied to the enantioselective fluorination of alkenes using a chiral phosphate (B84403) anion to direct the approach of the electrophilic fluorine source. pnas.org

Brønsted Acid Catalysis: Chiral Brønsted acids can promote reactions like aza-Michael additions to fluoroalkenyl heterocycles, leading to the formation of chiral C-F bonds with high enantioselectivity through asymmetric protonation. nih.gov

The table below summarizes recent advances in catalytic systems for enantioselective fluorination:

Catalyst TypeSubstrate ClassKey Features
Chiral Imidazolidinone AldehydesTwo-pot protocol, high yields (65-82%), and excellent enantioselectivity (94-98% ee) for β-fluoroamines. nih.gov
Ni(II)-DBFOX-Ph Complex β-Ketoesters, OxindolesExtremely high levels of enantioselectivity (93-99% ee). nih.gov
Chiral Phosphoric Acid AlkenesDirects electrophilic fluorination via hydrogen bonding, applicable to tertiary and quaternary C-F bond formation. pnas.org
Chiral Bis-urea AziridinesEnables use of solid KF as a fluoride source through hydrogen bonding phase-transfer catalysis. acs.org

Integration of Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic methods. By providing detailed insights into reaction mechanisms, it allows for the rational design of more effective catalysts and substrates.

Applications of Computational Modeling:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways. This helps in understanding the origin of enantioselectivity in catalytic reactions. For example, DFT studies have provided insight into the mechanism of Brønsted acid-catalyzed synthesis of vicinal fluoroamines. nih.gov

Catalyst Design: Computational screening of virtual catalyst libraries can identify promising candidates for experimental investigation, saving significant time and resources. This approach can be used to optimize ligand structures or catalyst scaffolds for improved activity and selectivity.

  • Substrate Scope Prediction: By modeling the interaction between a catalyst and various substrates, it is possible to predict which substrates will react efficiently and with high enantioselectivity.
  • Expanding the Scope of (R)-1-Fluoro-3,3-dimethylbutan-2-amine in Multi-Component Reactions and Cascade Processes

    Multi-component reactions (MCRs) and cascade processes offer a highly efficient means of building molecular complexity from simple starting materials in a single operation. Integrating chiral fluoroamines like (R)-1-fluoro-3,3-dimethylbutan-2-amine into these reactions is a promising strategy for rapidly accessing complex fluorinated molecules.

    Future Research Avenues:

    Ugi and Passerini Reactions: The use of (R)-1-fluoro-3,3-dimethylbutan-2-amine as the amine component in MCRs like the Ugi or Passerini reaction would provide direct access to complex α-amino acid derivatives containing the fluorinated tert-butyl motif.

    Cascade Reactions: Designing cascade sequences that incorporate an initial fluorination step followed by further transformations can streamline the synthesis of complex targets. For instance, an electrophilic fluorination of a 1,2-dihydropyridine could be the entry into a cascade leading to fluorinated pyridine (B92270) derivatives. mdpi.com

    Innovative Derivatization Strategies for Accessing Diverse Chiral Scaffolds from Fluoroamines

    (R)-1-fluoro-3,3-dimethylbutan-2-amine serves as a valuable chiral building block that can be further elaborated to generate a wide array of structurally diverse molecules.

    Derivatization Approaches:

    N-Functionalization: The primary amine group can be readily converted into a variety of functional groups, including amides, sulfonamides, and ureas, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships.

    SuFEx Click Chemistry: The development of chiral sulfonimidoyl fluorides, which can participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, opens up new avenues for bioconjugation and the synthesis of sequence-defined oligomers. wur.nlacs.org This approach allows for the creation of chiral macromolecules with precisely controlled stereochemistry at the sulfur centers. wur.nl

    Synthesis of Privileged Scaffolds: The fluoroamine can be incorporated into privileged medicinal chemistry scaffolds, such as 2-azabicyclo[2.2.2]octanes or other heterocyclic systems, to generate novel analogs of known bioactive compounds. mdpi.com

    The continued exploration of these research frontiers will undoubtedly unlock the full potential of chiral fluoroamines, leading to the discovery of new medicines, advanced materials, and a deeper understanding of the role of fluorine in molecular design.

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